2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine
Description
Properties
CAS No. |
646510-56-7 |
|---|---|
Molecular Formula |
C13H11ClN4O2S |
Molecular Weight |
322.77 g/mol |
IUPAC Name |
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4O2S/c1-19-8-4-3-7(5-9(8)20-2)21-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI Key |
YGJNNFVGUIHMNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropurine with 3,4-dimethoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((3,4-dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by modulating enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine with structurally related purine derivatives:
Key Observations:
- Lipophilicity : The naphthyl analog (AR-F3133) exhibits higher hydrophobicity than the dimethoxyphenyl derivative, which may enhance tissue penetration but reduce aqueous solubility .
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound likely facilitates hydrogen bonding or π-π stacking with enzymes, a feature absent in benzyl or naphthyl analogs .
- Metabolic Stability : Ethyl or cyclohexyl substituents (e.g., in 6-(benzylsulfanyl)-7-ethyl-7H-purine) reduce susceptibility to oxidative metabolism compared to methoxy groups, which are prone to demethylation .
Biological Activity
2-Chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound's unique structure, featuring a chloro group and a sulfanyl moiety, positions it as a candidate for various pharmacological applications.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of purine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in current literature.
In vitro assays demonstrated that this purine derivative significantly inhibited COX-2 activity, suggesting its utility as an anti-inflammatory agent comparable to established drugs like celecoxib and diclofenac .
Anticancer Activity
The anticancer properties of purine derivatives have also been explored. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating several purine derivatives, including this compound:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of purine derivatives. Modifications at various positions on the purine ring and side chains can lead to enhanced potency and selectivity.
Key SAR Findings:
- Chloro Substitution : The presence of the chloro group at position 2 enhances COX inhibitory activity.
- Dimethoxyphenyl Group : The incorporation of the 3,4-dimethoxyphenyl moiety contributes to improved solubility and bioavailability.
- Sulfanyl Linkage : The sulfanyl group is pivotal in mediating interactions with target enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the chloro group at position 2 of the purine core reacts with a thiol-containing 3,4-dimethoxyphenyl group. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or DMSO), and catalyst use (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring reaction time and stoichiometric ratios of reactants using HPLC or TLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- X-ray crystallography (if crystalline) for absolute configuration validation (see analogous purine derivatives in ).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection (λ = 254–280 nm) to assess purity ≥95% .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in graded polarity solvents (e.g., DMSO, ethanol, chloroform) via gravimetric analysis. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Solubility data should be tabulated with Hansen solubility parameters to guide formulation for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, pH, or serum content). Standardize protocols using:
- Dose-response curves with IC₅₀/EC₅₀ comparisons.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Meta-analysis of literature to identify confounding variables (e.g., metabolite interference) .
Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying the sulfanyl or dimethoxy groups. Use computational docking (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets. Validate with kinase profiling panels (e.g., Eurofins KinaseScan®) to quantify inhibition across 400+ kinases .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.
- Monitor decomposition via LC-MS and quantify half-life using Arrhenius kinetics.
- Recommend storage at –20°C in desiccated, amber vials to prevent photodegradation .
Q. What experimental designs are suitable for studying synergistic effects with other therapeutic agents?
- Methodological Answer : Use factorial design (e.g., 2×2 matrix) to test combinations. Analyze synergy via:
- Chou-Talalay combination index (CI) .
- Isobolograms to distinguish additive vs. synergistic effects.
- Include controls for cytotoxicity (e.g., HEK293 cells) and pharmacokinetic interactions (e.g., CYP450 inhibition assays) .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond angles vs. computational models) be addressed?
- Methodological Answer : Cross-validate experimental XRD data with DFT calculations (e.g., Gaussian 16) to assess energy-minimized conformations. Discrepancies may arise from crystal packing forces; report both experimental and theoretical values with error margins .
Theoretical and Methodological Frameworks
Q. Which conceptual frameworks guide mechanistic studies of this compound’s bioactivity?
- Methodological Answer : Anchor research in kinase inhibition theory (e.g., competitive vs. allosteric mechanisms) and chemical biology principles (e.g., target engagement vs. phenotypic effects). Use Western blotting to confirm downstream signaling modulation (e.g., phosphorylation levels of ERK/AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
